3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide
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Overview
Description
3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienylacetamide group and a benzylidene hydrazine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzylidene Hydrazine Intermediate: This involves the reaction of 4-(methylsulfanyl)benzaldehyde with hydrazine hydrate under reflux conditions.
Acylation Reaction: The intermediate is then reacted with 2-thienylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene hydrazine moiety can be reduced to form corresponding hydrazines.
Substitution: The thienylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted thienylacetamides.
Scientific Research Applications
3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-([2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-7-methyl-3-nitroimidazo[1,2-a]pyridin-6-yl]acetamide
- N-(7-methyl-2-[[2-(4-methylbenzylidene)hydrazino]carbonyl]-3-nitroimidazo[1,2-a]pyridin-6-yl)acetamide
Uniqueness
3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide is unique due to its combination of a thienylacetamide group and a benzylidene hydrazine moiety. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N3O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-methyl-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-2-[(2-thiophen-2-ylacetyl)amino]butanamide |
InChI |
InChI=1S/C19H23N3O2S2/c1-13(2)18(21-17(23)11-16-5-4-10-26-16)19(24)22-20-12-14-6-8-15(25-3)9-7-14/h4-10,12-13,18H,11H2,1-3H3,(H,21,23)(H,22,24)/b20-12- |
InChI Key |
VDLOQANVIVXJDD-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N/N=C\C1=CC=C(C=C1)SC)NC(=O)CC2=CC=CS2 |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=C(C=C1)SC)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC(C)C(C(=O)NN=CC1=CC=C(C=C1)SC)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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